molecular formula C14H13N3O4 B13118455 6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione

6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione

Cat. No.: B13118455
M. Wt: 287.27 g/mol
InChI Key: WFRXPFUCTUJEND-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with a methoxybenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione typically involves multiple stepsThe reaction conditions often include the use of ammonium acetate in ethanol, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. One known pathway involves the activation of the MAPK pathway, which stabilizes cyclin D1 and regulates cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione is unique due to its specific structural features and the presence of the methoxybenzyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H13N3O4/c1-21-9-4-2-8(3-5-9)6-17-7-10-11(13(17)19)15-14(20)16-12(10)18/h2-5H,6-7H2,1H3,(H2,15,16,18,20)

InChI Key

WFRXPFUCTUJEND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)NC(=O)NC3=O

Origin of Product

United States

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